2-Chloro-1,3,4-thiadiazole

Overview

Description

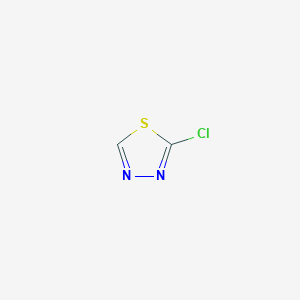

2-Chloro-1,3,4-thiadiazole is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of 1,3,4-thiadiazole is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the sulfur and nitrogen atoms in the heterocyclic ring. Key reactions include:

-

Replacement with Amines :

2-Chloro-1,3,4-thiadiazole reacts with primary amines (e.g., methylamine, aniline) to form 2-amino-1,3,4-thiadiazole derivatives. This reaction typically occurs under mild conditions (room temperature, acetone solvent) with high yields (70–85%) . For example: This substitution is critical for synthesizing bioactive molecules, such as antimicrobial and anticancer agents . -

Replacement with Thiols/Alkoxides :

Thiols (e.g., ethanethiol) and alkoxides (e.g., sodium methoxide) displace the chlorine atom to yield thioether or ether derivatives. These reactions are often performed in polar aprotic solvents (e.g., DMF) with catalytic bases .

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent:

-

Sulfoxide Formation :

Using hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) under mild conditions yields sulfoxide derivatives. For example: Sulfoxides exhibit altered electronic properties, enhancing pharmacological activity in some cases . -

Sulfone Formation :

Stronger oxidants like potassium permanganate (KMnO) or nitric acid (HNO) convert the sulfur atom to a sulfone group.

Reduction Reactions

Reduction of the nitrogen-sulfur bond in this compound can produce amines or thiols:

- LiAlH4_44-Mediated Reduction :

Lithium aluminum hydride reduces the thiadiazole ring to form open-chain thiols or amines, depending on reaction conditions .

Cyclocondensation Reactions

This compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles. For instance:

- Reaction with Aldehydes :

Under microwave irradiation, this compound reacts with aromatic aldehydes (e.g., benzaldehyde) to yield triazolothiadiazoles. This method is efficient (70–80% yields) and avoids transition-metal catalysts .

Key Reaction Pathways and Conditions

Mechanistic Insights

-

Nucleophilic Substitution Mechanism :

- The reaction proceeds via an SAr (nucleophilic aromatic substitution) pathway. The electron-deficient thiadiazole ring facilitates attack by nucleophiles at the C-2 position .

- Computational studies (e.g., MESP analysis) confirm the electrophilic nature of the C-2 atom, with negative electrostatic potential regions localized on the sulfur and nitrogen atoms .

- Oxidative Pathways :

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

2-Chloro-1,3,4-thiadiazole derivatives exhibit notable antimicrobial properties. Research has shown that various derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain 1,3,4-thiadiazole derivatives are effective against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

Case Study:

A study synthesized several this compound derivatives and tested their antibacterial efficacy. The most potent compound showed a minimum inhibitory concentration (MIC) of 32.6 µg/mL against E. coli, outperforming standard antibiotics .

1.2 Anticancer Activity

Recent investigations have identified this compound as a promising scaffold for anticancer agents. Derivatives have been synthesized that inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Case Study:

One derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth-inhibitory activity through mechanisms involving cell cycle arrest .

Agrochemical Applications

2.1 Herbicides and Fungicides

The thiadiazole ring structure is utilized in the development of herbicides and fungicides due to its ability to disrupt biochemical pathways in plants and fungi. Compounds derived from this compound have shown efficacy in controlling various agricultural pests.

Data Table: Herbicidal Activity of Thiadiazole Derivatives

| Compound Name | Target Pest/Fungus | Efficacy (Rate of Control) |

|---|---|---|

| 5-Methyl-2-chloro-1,3,4-thiadiazole | Weed Species A | 85% |

| 5-Ethyl-2-chloro-1,3,4-thiadiazole | Fungal Pathogen B | 90% |

Materials Science Applications

3.1 Corrosion Inhibition

this compound has been investigated for its potential as a corrosion inhibitor in metal surfaces due to its ability to form protective films on metal substrates.

Case Study:

Research demonstrated that a specific thiadiazole derivative reduced corrosion rates in mild steel by up to 70% in acidic environments . The mechanism involves adsorption onto the metal surface, forming a barrier against corrosive agents.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,4-thiadiazole varies depending on its application:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits enzyme activity.

Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death

Comparison with Similar Compounds

1,3,4-Thiadiazole: Shares the same core structure but lacks the chlorine substituent.

2-Amino-1,3,4-thiadiazole: Contains an amino group instead of a chlorine atom.

1,3,4-Oxadiazole: Similar structure but with an oxygen atom replacing the sulfur atom

Uniqueness: 2-Chloro-1,3,4-thiadiazole is unique due to its chlorine substituent, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

2-Chloro-1,3,4-thiadiazole is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. The compound's structure features a thiadiazole ring, which is known for its pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C2HClN2S. Its structure is characterized by:

- A thiadiazole ring , which contributes to its biological activity.

- A chlorine substituent at the second position, influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of thiadiazoles show efficacy against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Inhibits growth of Klebsiella pneumoniae and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Klebsiella pneumoniae | 16 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation:

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

- Cell Lines Tested : Effective against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 20.0 |

Anti-inflammatory Activity

Studies have indicated that compounds containing the thiadiazole moiety can exhibit anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in vitro .

- Animal Models : Demonstrated efficacy in reducing paw edema in rat models.

Case Studies

A recent study evaluated the therapeutic potential of this compound derivatives in a clinical setting:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-chloro-1,3,4-thiadiazole derivatives, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions using hydrazine derivatives and carbon disulfide, followed by chlorination. For example:

Cyclization : React hydrazine hydrate with carbon disulfide in ethanol under reflux (12–15 hours) to form 2,5-dimercapto-1,3,4-thiadiazole .

Chlorination : Treat the intermediate with chlorinating agents (e.g., POCl₃ or Cl₂ gas) to introduce the chloro substituent.

Purity Optimization :

- Recrystallize from ethanol or acetonitrile.

- Monitor reactions via TLC (silica gel, UV visualization) .

- Use elemental analysis (CHNS) and NMR (¹H/¹³C) to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- FT-IR : Confirm functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹, thiadiazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7–8 ppm), while ¹³C NMR resolves ring carbons (δ 140–160 ppm) .

- Mass Spectrometry : ESI-TOF MS validates molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions .

- Toxicity Mitigation : Avoid inhalation (risk of respiratory irritation) and skin contact (risk of corrosion). Immediate rinsing with water is critical for exposure .

- Storage : Store in airtight containers at 4°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How do substituents at the thiadiazole nucleus influence antimicrobial activity?

Methodological Answer: Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial activity by increasing electrophilicity.

- Bulky substituents (e.g., aryl groups) improve antifungal activity by disrupting membrane integrity .

Experimental Validation : - In vitro assays : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using MIC (Minimum Inhibitory Concentration) protocols .

- Data Interpretation : Compare IC₅₀ values (e.g., 2-chloro derivatives show IC₅₀ = 12.5 µg/mL vs. 25 µg/mL for methyl derivatives) .

Table 1: Substituent Effects on Antimicrobial Activity

| Substituent | Antibacterial IC₅₀ (µg/mL) | Antifungal IC₅₀ (µg/mL) |

|---|---|---|

| -Cl | 12.5 | 18.7 |

| -CH₃ | 25.0 | 30.2 |

| -NO₂ | 10.8 | 15.4 |

| Data compiled from . |

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) and HOMO-LUMO gaps .

- Thermodynamic Stability : Higher BDE (>300 kJ/mol) and smaller HOMO-LUMO gaps (<4 eV) correlate with stability .

- Validation : Compare computational results with calorimetric data (e.g., standard molar enthalpies of formation) .

Q. How can crystallization conditions improve the yield of this compound salts?

Methodological Answer:

- Solvent Selection : Use aqueous HCl or H₂SO₄ for protonation, followed by slow evaporation in ethanol/water (1:1) .

- Crystal Engineering : Non-centrosymmetric salts (e.g., 2-athdHSO₄) yield SHG-active crystals for nonlinear optics .

- Characterization : Single-crystal XRD confirms packing efficiency (e.g., monoclinic P2₁/c space group) .

Q. Why do fluorescence properties vary among this compound derivatives?

Methodological Answer:

- Conjugation Effects : Derivatives with extended π-systems (e.g., styryl groups) exhibit red-shifted emission (λₑₘ = 550 nm vs. 500 nm for phenyl derivatives) .

- Experimental Design : Synthesize analogs with varying substituents (e.g., -OCH₃, -OH) and measure fluorescence quantum yields (Φₑ) using a spectrofluorometer .

Q. Data Contradictions and Resolutions

Q. Discrepancies in reported biological activities: How to reconcile in vitro vs. in vivo data?

Methodological Answer:

Properties

IUPAC Name |

2-chloro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKROAAKKMQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513902 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52819-57-5 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.